molecular formula C26H26BrN3O3 B12491800 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B12491800
M. Wt: 508.4 g/mol
InChI Key: WAMGCWFWHBLPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzylpiperazine moiety and a bromophenyl carbonyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride to form benzylpiperazine.

    Introduction of Bromophenyl Carbonyl Group: The next step involves the reaction of the benzylpiperazine with 4-bromobenzoyl chloride to introduce the bromophenyl carbonyl group.

    Esterification: Finally, the compound undergoes esterification with methyl 4-aminobenzoate to form the final product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the bromophenyl carbonyl group can participate in various biochemical reactions. These interactions can modulate cellular signaling pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(1-benzylpiperazin-2-yl)benzoate
  • Methyl 4-(4-methylpiperazino)benzenecarboxylate

Uniqueness

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate is unique due to the presence of both the benzylpiperazine and bromophenyl carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C26H26BrN3O3/c1-33-26(32)21-9-12-24(23(17-21)28-25(31)20-7-10-22(27)11-8-20)30-15-13-29(14-16-30)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,28,31)

InChI Key

WAMGCWFWHBLPEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.